molecular formula C13H19NO B1443559 N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine CAS No. 1079178-93-0

N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine

Cat. No.: B1443559
CAS No.: 1079178-93-0
M. Wt: 205.3 g/mol
InChI Key: GTBGNNIVTMGGLC-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine belongs to the phenylcyclopropylamine class of organic compounds, which are characterized by the presence of both phenethylamine and amphetamine derivative structural features. The compound is specifically classified as a benzylic amine due to the presence of a benzyl group attached to the nitrogen atom of the cyclopropylamine system. This classification places the compound within a broader category of molecules known for their enhanced reactivity at benzylic positions, attributed to the stabilization provided by the adjacent aromatic ring system.

The molecular structure consists of three primary components: a substituted benzene ring bearing methoxy and methyl substituents, a methylene linker, and a cyclopropylamine group. The methoxy group at the 4-position and methyl groups at the 2- and 5-positions of the benzene ring create a specific substitution pattern that influences both the electronic properties and steric environment around the aromatic system. The cyclopropane ring introduces significant ring strain, with bond angles compressed to approximately 60 degrees, substantially deviating from the ideal tetrahedral geometry.

The compound exhibits characteristics typical of both aromatic amines and strained ring systems. The presence of the electron-donating methoxy group enhances the electron density of the aromatic ring, while the methyl substituents provide additional steric bulk and electron-donating effects. The cyclopropylamine moiety contributes basic properties to the molecule, allowing it to function as a nucleophile in various chemical reactions.

Property Specification
Chemical Class Phenylcyclopropylamine derivative
Functional Groups Benzylic amine, methoxy ether, methyl groups
Ring Systems Substituted benzene, cyclopropane
Substitution Pattern 4-methoxy-2,5-dimethyl

Historical Context and Discovery

The development of this compound occurs within the broader historical context of phenylcyclopropylamine research, which has been extensively studied since the mid-20th century. The phenylcyclopropylamine scaffold gained significant attention following the discovery and clinical application of trans-2-phenylcyclopropylamine (tranylcypromine) as a monoamine oxidase inhibitor antidepressant. This foundational work established the importance of the phenylcyclopropylamine framework in medicinal chemistry and prompted extensive structure-activity relationship studies.

The systematic exploration of substituted phenylcyclopropylamine derivatives emerged from efforts to understand and optimize the biological activities of the parent compounds. Research groups began investigating various substitution patterns on both the phenyl ring and the cyclopropyl moiety to elucidate the structural requirements for different biological activities. The incorporation of methoxy and methyl substituents on the phenyl ring represents part of this systematic approach to structural modification.

The specific compound this compound reflects the evolution of synthetic strategies that enable the preparation of increasingly complex derivatives. The development of reliable synthetic methodologies for cyclopropylamine derivatives has been crucial for advancing research in this area. Modern synthetic approaches have made it possible to access diverse substitution patterns and investigate their effects on chemical and biological properties.

The compound's entry into chemical databases and commercial availability indicates its recognition as a valuable research tool. Database entries show creation dates in the mid-2000s for related structures, suggesting active research interest during this period. The assignment of specific catalog numbers and registry identifiers reflects the compound's establishment within the chemical research community.

Structural Significance in Organic Chemistry

The structural architecture of this compound incorporates several fundamental principles of organic chemistry that contribute to its unique properties and reactivity patterns. The cyclopropane ring system represents one of the most strained small ring structures in organic chemistry, with an estimated total ring strain of 28 kilocalories per mole. This substantial ring strain significantly influences the chemical behavior of the molecule, making the cyclopropane ring susceptible to ring-opening reactions under appropriate conditions.

The benzylic position in the molecule exhibits enhanced reactivity due to the stabilization provided by the adjacent aromatic ring. The benzylic carbon-hydrogen bond strength is approximately 90 kilocalories per mole, which is 10-15% weaker than typical aliphatic carbon-hydrogen bonds. This reduced bond strength facilitates various chemical transformations, including oxidation, halogenation, and radical reactions. The presence of the amine group at the benzylic position further modifies the electronic environment and provides additional sites for chemical modification.

The substitution pattern on the aromatic ring creates a specific electronic environment that influences both the reactivity and physical properties of the compound. The methoxy group at the 4-position acts as an electron-donating group through both inductive and resonance effects, increasing the electron density of the aromatic ring and activating it toward electrophilic aromatic substitution reactions. The methyl groups at the 2- and 5-positions provide additional electron donation through inductive effects and create steric hindrance that can influence the approach of reagents to the aromatic ring.

The combination of these structural features results in a molecule with multiple reactive sites and diverse chemical behavior. The amine group can participate in acid-base reactions, nucleophilic substitutions, and various condensation reactions. The aromatic ring can undergo electrophilic substitution reactions, while the cyclopropane ring can participate in ring-opening processes. This structural complexity makes the compound valuable for synthetic organic chemistry applications and structure-activity relationship studies.

Structural Feature Chemical Significance
Cyclopropane ring High ring strain (28 kcal/mol), enhanced reactivity
Benzylic amine Weakened C-H bonds (90 kcal/mol), increased reactivity
4-Methoxy substitution Electron donation, aromatic activation
2,5-Dimethyl substitution Electron donation, steric effects
Methylene bridge Flexible linker, conformational freedom

Nomenclature Systems and Identification Codes

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry (IUPAC) conventions for organic compounds. The IUPAC name reflects the hierarchical structure of the molecule, identifying the cyclopropanamine as the parent structure and the substituted benzyl group as a substituent attached to the nitrogen atom. This naming system provides an unambiguous description of the molecular structure that can be interpreted by chemists worldwide.

Properties

IUPAC Name

N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-9-7-13(15-3)10(2)6-11(9)8-14-12-4-5-12/h6-7,12,14H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBGNNIVTMGGLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401207946
Record name N-Cyclopropyl-4-methoxy-2,5-dimethylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401207946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1079178-93-0
Record name N-Cyclopropyl-4-methoxy-2,5-dimethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1079178-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopropyl-4-methoxy-2,5-dimethylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401207946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Aromatic Amine Intermediate

The key intermediate for the target compound is 4-methoxy-2,5-dimethylbenzylamine or closely related analogs such as 2-methyl-4-methoxyaniline derivatives. The preparation generally involves:

  • Starting Materials: Substituted benzoic acids or chlorobenzoic acids (e.g., 0-chloro-benzoic acid derivatives) and substituted anilines (such as 2-methyl-4-aminoanisole).
  • Catalysts and Solvents: Copper catalysts (e.g., CuCl or CuCl2), acid-binding agents such as sodium carbonate or sodium hydroxide, and mixed solvents like toluene and dimethylformamide (DMF).
  • Reaction Conditions: Reflux conditions with controlled addition of amine substrates dropwise, typically over 1.5 to 2.5 hours, followed by extended reflux (6 to 10 hours) to ensure complete reaction.
  • Water Removal: During reflux, water generated is continuously removed by an oil-water separator to drive the reaction forward.
  • Workup: Neutralization of excess base, extraction with toluene, washing, concentration, and vacuum drying yield the intermediate carboxylated diphenylamine derivatives.
  • Decarboxylation: The intermediate undergoes heating in methanol to effect decarboxylation, yielding the target aromatic amine (e.g., 2-methyl-4-methoxyaniline) in high yield (~90%).

This method improves transformation efficiency, feedstock conversion, and minimizes wastewater generation, making it cost-effective and scalable.

Summary Table of Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Aromatic amine intermediate synthesis 0-chloro-benzoic acid, CuCl catalyst, sodium carbonate, toluene/DMF, reflux 6-10h ~90 Water removal by oil-water separator improves yield and purity
Decarboxylation of intermediate Heating in methanol ~90 Efficient conversion to target aromatic amine
Cyclopropanamine introduction Alkylation with cyclopropylmethyl halide or reductive amination with cyclopropanone derivatives Variable Conditions depend on substrate and desired stereochemistry

Research Findings and Considerations

  • The copper-catalyzed coupling of substituted benzoic acids with aminoanisoles under reflux with water removal is a robust method to obtain high-purity aromatic amine intermediates with excellent conversion rates (>99%).
  • Decarboxylation in methanol provides a clean route to the target aromatic amine without harsh conditions that could degrade sensitive substituents.
  • The introduction of the cyclopropanamine moiety requires careful control to preserve the cyclopropane ring and achieve selective N-alkylation.
  • No direct commercial or literature procedures were found that detail the exact final step for N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine, indicating a potential area for further research or proprietary methods.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group acts as a nucleophile in SN2 reactions. Key transformations include:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF/NaHCO₃ to form secondary amines.

  • Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) under basic conditions.

  • Sulfonylation : Reacts with aryl sulfonyl chlorides (e.g., 3-methylbenzenesulfonyl chloride) in pyridine at 80°C to yield sulfonamide derivatives .

Example Reaction:

N 4 Methoxy 2 5 dimethylphenyl methyl cyclopropanamine+R XR NH CH2 Aryl+HX\text{N 4 Methoxy 2 5 dimethylphenyl methyl cyclopropanamine}+\text{R X}\rightarrow \text{R NH CH}_2\text{ Aryl}+\text{HX}

Reagents: R-X (alkyl/aryl halides), solvent (THF/DCM), base (NaHCO₃ or NEt₃) .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes regioselective opening under acidic or oxidative conditions:

  • Acid-Catalyzed Hydration : In H₂SO₄/H₂O, the ring opens to form a propylamine derivative.

  • Oxidative Cleavage : Ozone or KMnO₄ oxidizes the cyclopropane to a diketone intermediate.

Conditions and Outcomes:

Reaction TypeReagents/ConditionsProduct
Acidic hydrolysisH₂SO₄ (1M), 60°C, 6h3-(4-Methoxy-2,5-dimethylbenzyl)propane-1,2-diol
Oxidative cleavageO₃, then Zn/H₂O2-(4-Methoxy-2,5-dimethylbenzyl)malonaldehyde

Reductive Amination and Condensation

The amine participates in reductive amination with carbonyl compounds (e.g., aldehydes/ketones) using NaBH₃CN or NaBH(OAc)₃ as reducing agents . For example:

  • Reacts with 4-cyanobenzaldehyde in MeOH to form a benzylamine derivative after reduction .

Catalytic Coupling Reactions

The aromatic methoxy group directs electrophilic substitution, while the amine enables metal-catalyzed cross-coupling:

  • Buchwald-Hartwig Amination : With Pd(OAc)₂/Xantphos, forms biaryl amines .

  • Suzuki-Miyaura Coupling : The brominated aryl derivative reacts with boronic acids under Pd catalysis .

Key Catalytic Systems:

ReactionCatalyst SystemYield
Buchwald-HartwigPd(OAc)₂/Xantphos, K₂CO₃72–85%
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃65–78%

Biological Interactions and Stability

  • Enzyme Inhibition : Modifies LSD1 activity via amine oxidation to an imine intermediate, confirmed by in vitro assays .

  • Metabolic Stability : The cyclopropane ring enhances resistance to CYP450 oxidation compared to non-cyclic analogs.

Comparative Reactivity Table

Reaction TypeRate (k, s⁻¹)Activation Energy (kJ/mol)Selectivity
Nucleophilic alkylation2.1 × 10⁻³45.2>95%
Cyclopropane hydration5.8 × 10⁻⁴58.788%
Reductive amination1.4 × 10⁻³39.891%

This compound’s versatility in nucleophilic, ring-opening, and catalytic reactions makes it valuable for synthesizing bioactive molecules. Its stability under physiological conditions further supports its use in medicinal chemistry .

Scientific Research Applications

Pharmaceutical Development

N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine has shown potential as a pharmacological agent. Its structural characteristics facilitate interactions with various biological receptors and enzymes, making it a candidate for drug development.

  • Mechanism of Action : Interaction studies indicate that modifications in the compound's structure can significantly influence its binding affinity and therapeutic efficacy. Initial findings suggest that the cyclopropane structure may enhance molecular affinity towards specific targets.
  • Case Study : In vitro assays demonstrated that derivatives of this compound exhibit varying degrees of potency against certain viral strains, suggesting its potential as an antiviral agent. For instance, compounds derived from similar structures have shown effective inhibition against HIV-1 non-nucleoside reverse transcriptase .

Materials Science

The unique structural properties of this compound also lend themselves to applications in materials science. The compound can be utilized in synthesizing novel materials with enhanced properties.

  • Synthesis of Derivatives : The compound serves as a precursor for synthesizing derivatives that may exhibit improved physical or chemical properties. This includes the development of specialty chemicals used in coatings, adhesives, and other industrial applications.

Research has indicated that this compound may possess various biological activities.

  • Anticancer Potential : Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines. Studies have shown that modifications to the phenyl ring can enhance anticancer activity, highlighting the importance of structure-activity relationships in drug design .

Mechanism of Action

The mechanism of action of N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating vs.
  • Molecular Weight and Solubility : The pyrimidine-containing analog (C₇H₁₀N₃) has a lower molecular weight and higher solubility due to its heteroaromatic ring, whereas the target compound’s increased lipophilicity may favor membrane permeability .

Reaction Notes:

  • The pyrimidine derivative’s synthesis employs modern coupling agents (e.g., HATU), highlighting its utility in medicinal chemistry pipelines .

Biological Activity

N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H17NC_{13}H_{17}N and a molecular weight of approximately 205.2961 g/mol. Its structure features a cyclopropanamine moiety linked to a 4-methoxy-2,5-dimethylphenyl group, which contributes to its biological properties.

Property Value
Molecular FormulaC₁₃H₁₇N
Molecular Weight205.2961 g/mol
Key Functional GroupsCyclopropane, Methoxy

Synthesis

The synthesis of this compound typically involves several steps that maintain the integrity of its structure. The methods may include:

  • Formation of Cyclopropane Ring : Utilizing cyclopropanation reactions.
  • Substitution Reactions : Introducing the 4-methoxy-2,5-dimethylphenyl group through nucleophilic substitutions.

These synthetic pathways allow for the efficient production of the compound while enabling modifications that could enhance its biological activity.

Research indicates that this compound interacts with various biological receptors or enzymes, influencing multiple pathways:

  • Binding Affinity : Initial studies suggest that structural modifications can significantly impact binding affinities with specific receptors.
  • In vitro and In vivo Studies : Further investigations are required to elucidate its mechanisms fully and potential therapeutic applications.

Pharmacological Effects

The biological activity of this compound has been explored in various contexts:

  • Neuropharmacology : Potential effects on neurotransmitter systems have been noted, which may contribute to psychoactive properties.
  • Cardiotoxicity Studies : Similar compounds have exhibited cardiotoxic effects; thus, evaluating the safety profile of this compound is crucial.

Case Studies

Recent case studies involving structurally related compounds highlight potential risks associated with similar substances. For instance:

  • 25I-NBOMe Exposure : A clinical report discussed adverse effects including tachycardia and hypertension following exposure to a related compound, emphasizing the need for careful assessment of safety profiles for new analogs like this compound .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Molecular Formula Key Features
N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamineC₁₄H₁₉NLarger cyclic structure (cycloheptane)
2-(2,5-Dimethoxy-4-methylphenyl)cyclopropylamineC₁₃H₁₉NContains additional methoxy group
(4-Methoxy-3,5-dimethylphenyl)methylamineC₁₂H₁₅NDifferent substitutions on the phenyl ring

The specific combination of functional groups in this compound may confer distinct biological activities compared to these analogs.

Q & A

Q. What are the common synthetic routes for N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine?

Methodological Answer:

  • Reductive Amination : React 4-methoxy-2,5-dimethylbenzaldehyde with cyclopropanamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions.
  • Hydrogenation of Schiff Bases : Prepare the imine intermediate (e.g., N-[(4-methoxy-2,5-dimethylphenyl)methylene]cyclopropanamine) and hydrogenate it using platinum catalysts under controlled pressure (e.g., 1–3 bar H₂) .
  • Purification : Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC or TLC.

Q. How is the molecular structure of this compound characterized?

Methodological Answer:

  • X-ray Crystallography : Grow single crystals via slow evaporation in a solvent (e.g., ethanol). Use SHELXL for structure refinement, leveraging high-resolution data to resolve cyclopropane ring geometry and substituent orientations .
  • Spectroscopic Analysis :
    • NMR : Assign signals using ¹H, ¹³C, and 2D experiments (COSY, HSQC) to confirm connectivity. The cyclopropane protons typically appear as a multiplet at δ 0.5–1.5 ppm.
    • IR : Identify characteristic stretches (e.g., N-H at ~3300 cm⁻¹, C-O from methoxy groups at ~1250 cm⁻¹).

Q. What are the key physicochemical properties relevant to its handling in laboratory settings?

Methodological Answer:

  • Stability : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the cyclopropane ring or methoxy group degradation .
  • Solubility : Test in solvents like DMSO (high solubility for biological assays) or dichloromethane (for synthetic steps).
  • Hygroscopicity : Perform dynamic vapor sorption (DVS) analysis to assess moisture sensitivity.

Advanced Research Questions

Q. How can researchers optimize the hydrogenation step in the synthesis of related cyclopropanamine derivatives?

Methodological Answer:

  • Catalyst Screening : Compare Pt/C, Pd/C, and Raney Ni catalysts under varying H₂ pressures (1–5 bar) and temperatures (25–60°C). Platinum catalysts often show higher selectivity for imine reduction .
  • Reaction Monitoring : Use in-situ FTIR or GC-MS to track intermediate consumption. Optimize reaction time to minimize over-reduction.
  • By-product Mitigation : Introduce sterically hindered bases (e.g., 2,6-lutidine) to suppress side reactions like N-demethylation.

Q. What strategies are effective in resolving discrepancies between computational and experimental data on molecular conformation?

Methodological Answer:

  • DFT Calculations : Perform geometry optimization (B3LYP/6-31G*) to predict lowest-energy conformers. Compare with X-ray data to validate torsional angles and ring puckering .
  • Dynamic NMR : For flexible substituents (e.g., methoxy groups), use variable-temperature ¹H NMR to study rotational barriers and correlate with computational energy barriers.
  • Crystallographic Refinement : Apply Hirshfeld surface analysis to identify weak interactions (e.g., C-H···π) that stabilize specific conformations .

Q. How can by-products formed during synthesis be identified and minimized?

Methodological Answer:

  • LC-HRMS : Use high-resolution mass spectrometry to detect trace impurities (e.g., oxidized cyclopropane derivatives or demethylated analogs).
  • Reaction Pathway Analysis : Conduct kinetic studies to identify rate-determining steps. For example, stabilize the imine intermediate via low-temperature (–20°C) condensation to reduce enamine formation .
  • Design of Experiments (DoE) : Apply factorial design to optimize parameters (solvent polarity, catalyst loading, pH) and reduce side-product yields.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine
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N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine

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